7-Fluoroisochroman
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Overview
Description
7-Fluoroisochroman is a fluorinated derivative of isochroman, a heterocyclic compound that features a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisochroman typically involves the fluorination of isochroman derivatives. One common method is the stereocontrolled synthesis via iodine(I)/iodine(III) catalysis. This method involves the reaction of 2-vinyl benzaldehydes with fluorinating agents under controlled conditions to yield selectively fluorinated isochromans .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using readily available precursors and efficient catalytic systems. The use of hexafluoroisopropanol as a solvent has been shown to facilitate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroisochroman undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: α-Angelica lactone, DMAP, 2-methyltetrahydrofuran (2-MeTHF) as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions include various functionalized isochromans, which can be further derivatized for specific applications .
Scientific Research Applications
7-Fluoroisochroman has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are used in the study of biological pathways and as potential therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Fluoroisochroman involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
7-Fluoroisochroman-1,3-dione: A closely related compound with similar structural features but different reactivity and applications.
5,7-Difluorochroman-4-ol: Another fluorinated isochroman derivative with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its selective fluorination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
50396-64-0 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9FO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2 |
InChI Key |
QDSHLHKEJAJNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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